N-Benzyl-L-serine, methyl ester
Overview
Description
Synthesis Analysis
The synthesis of N-Benzyl-L-serine, methyl ester, and related compounds often involves condensation reactions, enzymatic catalysis, and protective group strategies. For instance, N-benzoyl-L-serine methyl ester was synthesized to evaluate its substrate potential for enzymes like bromelain and papain, highlighting the importance of specific enzymatic catalysis in synthesizing such compounds (Wharton et al., 1974). Additionally, methods for synthesizing derivatives of L-serine, including condensation with various derivatives, show the versatility and complexity in synthesizing amino acid esters (Liberek & Smiatacz, 2000).
Molecular Structure Analysis
The molecular structure of N-Benzyl-L-serine, methyl ester, and its derivatives is crucial for understanding its reactivity and properties. Detailed analyses, such as NMR and IR spectroscopy, are essential tools for elucidating these structures. For example, the synthesis and structural elucidation of derivatives of N-protected-O- or -S-(4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosyl)-L-serine demonstrate the complexity and the detailed structural analysis required for these compounds (Liberek & Smiatacz, 2000).
Chemical Reactions and Properties
N-Benzyl-L-serine, methyl ester, participates in various chemical reactions, illustrating its reactivity and functional group transformations. These include hydrolysis reactions catalyzed by enzymes, highlighting its susceptibility to enzymatic breakdown and the role of enzyme specificity (Wharton et al., 1974). Furthermore, oxidation reactions of related compounds underline the potential for functional group modification and the synthesis of novel derivatives (Stachulski, 1982).
Physical Properties Analysis
The physical properties of N-Benzyl-L-serine, methyl ester, such as solubility, melting point, and optical activity, are critical for its application in synthesis and analytical procedures. These properties are determined by the compound's molecular structure and influence its reactivity and interaction with other molecules.
Chemical Properties Analysis
The chemical properties of N-Benzyl-L-serine, methyl ester, including acidity, basicity, and reactivity towards various chemical reagents, dictate its role in synthetic pathways. Its behavior in condensation reactions, protective group strategies, and susceptibility to enzymatic catalysis are fundamental aspects of its chemical properties and applications in organic synthesis.
Scientific Research Applications
Stereocontrolled Synthesis of Glycopeptides : A study by Du and Kong (1995) presented a new stereocontrolled synthesis method of 1,2-trans linked glycopeptides using fully benzylated 1,2-anhydro sugars and N-tosyl- or N-benzyloxycarbonyl-l-serine methyl ester. This method contributes to the synthesis of glycopeptides (Du & Kong, 1995).
Synthesis of O-Glucosides of Serine : Vafina, Derevitskaya, and Kochetkov (1965) synthesized O-D-glucosides of L- and D-serine methyl esters by glucosidation of N-(benzyl-oxycarbonyl)-L- and-D-serine methyl esters in the presence of Ag2CO3 (Vafina, Derevitskaya, & Kochetkov, 1965).
Conversion to Diaminocyclohexane : Kang, Park, Konradi, and Pedersen (1996) demonstrated that L-serine methyl ester hydrochloride could be converted to 1,4-diamino-2,3,5,6-tetrahydroxycyclohexane, a key skeleton in the synthesis of Fortimicin AM and AK (Kang et al., 1996).
Oxidation to Oxamate Derivatives : Stachulski (1982) showed that both benzyloxycarbonyl threonine and serine methyl esters can be converted to the same N-protected methyl oxamate by oxidation with chromium (VI) oxide reagents (Stachulski, 1982).
Synthesis of N-substituted Aminoglyceraldehydes : Angrick (1985) synthesized N-substituted aminoglyceraldehydes by reducing O-benzyl-N-(benzyloxycarbonyl)-DL-serine methyl ester and peptides with C-terminal O-benzylserine ester (Angrick, 1985).
Synthesis of N-Cbz-L-serine Benzyl Ester : Liu Cun-li (2012) synthesized N-Cbz-L-serine benzyl ester with 93.2% optimum yield using triethylamine as catalyst and 98.5% purity after treatment with 10% sodium bisulfite (Liu, 2012).
Synthesis of Actinomycin Analogs : Takahayashi et al. (1962) synthesized actinomycin analogs by acylating L-threonine, O-benzyl-L-serine, and methyl esters of various amino acids (Takahayashi et al., 1962).
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZGWPPEZCREPP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472850 | |
Record name | N-BENZYL-L-SERINE, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-L-serine, methyl ester | |
CAS RN |
123639-56-5 | |
Record name | N-BENZYL-L-SERINE, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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